REACTION_SMILES
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[C:12]([CH3:13])([CH3:14])([CH3:15])[C:16](=[O:17])[CH2:18][N:19]1[C:20](=[O:46])[CH:21]([NH:36][C:37](=[O:38])[O:39][c:40]2[cH:41][cH:42][cH:43][cH:44][cH:45]2)[CH2:22][N:23]([CH:30]2[CH2:31][CH2:32][CH2:33][CH2:34][CH2:35]2)[c:24]2[c:25]1[cH:26][cH:27][cH:28][cH:29]2.[CH3:47][N:48]([CH3:49])[c:50]1[cH:51][cH:52][n:53][cH:54][cH:55]1.[CH3:56][S:57]([CH3:58])=[O:59].[NH2:1][c:2]1[cH:3][c:4]([C:5](=[O:6])[O-:7])[cH:8][cH:9][cH:10]1.[Na+:11]>>[NH:1]([c:2]1[cH:3][c:4]([C:5](=[O:6])[OH:7])[cH:8][cH:9][cH:10]1)[C:37]([NH:36][CH:21]1[C:20](=[O:46])[N:19]([CH2:18][C:16]([C:12]([CH3:13])([CH3:14])[CH3:15])=[O:17])[c:25]2[c:24]([cH:29][cH:28][cH:27][cH:26]2)[N:23]([CH:30]2[CH2:31][CH2:32][CH2:33][CH2:34][CH2:35]2)[CH2:22]1)=[O:38]
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Name
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CC(C)(C)C(=O)CN1C(=O)C(NC(=O)Oc2ccccc2)CN(C2CCCCC2)c2ccccc21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)C(=O)CN1C(=O)C(NC(=O)Oc2ccccc2)CN(C2CCCCC2)c2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccncc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc(C(=O)[O-])c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CC(C)(C)C(=O)CN1C(=O)C(NC(=O)Nc2cccc(C(=O)O)c2)CN(C2CCCCC2)c2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[C:12]([CH3:13])([CH3:14])([CH3:15])[C:16](=[O:17])[CH2:18][N:19]1[C:20](=[O:46])[CH:21]([NH:36][C:37](=[O:38])[O:39][c:40]2[cH:41][cH:42][cH:43][cH:44][cH:45]2)[CH2:22][N:23]([CH:30]2[CH2:31][CH2:32][CH2:33][CH2:34][CH2:35]2)[c:24]2[c:25]1[cH:26][cH:27][cH:28][cH:29]2.[CH3:47][N:48]([CH3:49])[c:50]1[cH:51][cH:52][n:53][cH:54][cH:55]1.[CH3:56][S:57]([CH3:58])=[O:59].[NH2:1][c:2]1[cH:3][c:4]([C:5](=[O:6])[O-:7])[cH:8][cH:9][cH:10]1.[Na+:11]>>[NH:1]([c:2]1[cH:3][c:4]([C:5](=[O:6])[OH:7])[cH:8][cH:9][cH:10]1)[C:37]([NH:36][CH:21]1[C:20](=[O:46])[N:19]([CH2:18][C:16]([C:12]([CH3:13])([CH3:14])[CH3:15])=[O:17])[c:25]2[c:24]([cH:29][cH:28][cH:27][cH:26]2)[N:23]([CH:30]2[CH2:31][CH2:32][CH2:33][CH2:34][CH2:35]2)[CH2:22]1)=[O:38]
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Name
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CC(C)(C)C(=O)CN1C(=O)C(NC(=O)Oc2ccccc2)CN(C2CCCCC2)c2ccccc21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CC(C)(C)C(=O)CN1C(=O)C(NC(=O)Oc2ccccc2)CN(C2CCCCC2)c2ccccc21
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)c1ccncc1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CS(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1cccc(C(=O)[O-])c1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C(=O)CN1C(=O)C(NC(=O)Nc2cccc(C(=O)O)c2)CN(C2CCCCC2)c2ccccc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |